molecular formula C12H16N2O B3189345 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine CAS No. 3143-97-3

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B3189345
CAS No.: 3143-97-3
M. Wt: 204.27 g/mol
InChI Key: TYAPSMFCSAKSOR-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine (CAS 3143-97-3) is a substituted tryptamine derivative with the molecular formula C12H16N2O and a molar mass of 204.27 g/mol . This compound is of significant interest in neuroscience and medicinal chemistry research, particularly as a structural analog for investigating the pharmacology of tryptamine-based compounds. Related 5-methoxy-2-methyltryptamine derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase (MAO) enzymes, which are key targets in the study of neurological disorders . As a research chemical, it serves as a valuable reference standard and building block for the design of novel psychoactive substances (NPS) for forensic analysis and pharmacological profiling. Researchers utilize this compound to study structure-activity relationships (SAR) and serotonergic receptor interactions in experimental models. The product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption of any kind. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAPSMFCSAKSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Indole Derived Ethanamines in Chemical Biology

Indole-derived ethanamines, commonly known as tryptamines, are a class of compounds characterized by an indole (B1671886) core linked to an ethylamine (B1201723) side chain at the third carbon position. wikipedia.org This structural motif is fundamental to numerous biologically active molecules, both endogenous and exogenous. rsc.orgmdpi.com In nature, tryptamines are found in plants, fungi, and animals. wikipedia.org Well-known examples include the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin (B1676174), which play critical roles in physiological processes. wikipedia.org

The indole scaffold's ability to interact with a multitude of biological receptors has made its derivatives a focal point in drug discovery and chemical biology. researchgate.net Researchers have extensively explored indole derivatives for a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. rsc.orgresearchgate.net The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles. nih.gov Synthetic chemistry efforts are often directed at creating novel indole ethylamine derivatives to probe biological systems or to develop new therapeutic agents. For instance, research has been conducted on designing and synthesizing novel indole ethylamine derivatives as regulators of lipid metabolism. nih.gov The study of these compounds provides valuable insights into enzyme function and receptor pharmacology, contributing significantly to the broader understanding of chemical biology. mdpi.com

Structural Characteristics and Chemical Significance of 2 5 Methoxy 2 Methyl 1h Indol 3 Yl Ethanamine

The chemical identity of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine is defined by its specific substitution pattern on the tryptamine (B22526) framework. wikipedia.org The parent indole (B1671886) ring is a fused bicyclic system comprising a benzene (B151609) ring and a pyrrole (B145914) ring. rsc.org In this particular compound, three key substitutions impart its unique chemical properties:

A methoxy (B1213986) group (-OCH₃) at the 5-position of the indole ring.

A methyl group (-CH₃) at the 2-position of the indole ring.

An ethanamine group (-CH₂CH₂NH₂) at the 3-position, which is the defining feature of a tryptamine.

These structural features are crucial in determining the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with biological targets. The presence of the methoxy group, for example, can alter the electron density of the indole ring system, potentially affecting its binding affinities for various receptors. nih.gov

The synthesis of specifically substituted indoles is a significant focus in organic chemistry. Modifying the indole ring, particularly at less reactive positions, presents chemical challenges that researchers actively seek to overcome with novel catalytic methods. news-medical.net The development of efficient synthetic routes to compounds like this compound is vital for enabling further pharmacological and biological investigation.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC NameThis compound sigmaaldrich.com
CAS Number3143-97-3 sigmaaldrich.com
Molecular FormulaC₁₂H₁₆N₂O nih.gov
Molecular Weight204.27 g/mol sigmaaldrich.com
InChI KeyTYAPSMFCSAKSOR-UHFFFAOYSA-N sigmaaldrich.com

Overview of Academic Research Trajectories for Substituted Tryptamines

Classical and Established Synthetic Routes

The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine often relies on well-established methods for constructing the indole core and elaborating the ethanamine side-chain.

Fischer Indole Synthesis Modifications for 2,5-Disubstituted Indoles

The Fischer indole synthesis, a cornerstone of indole chemistry since its discovery in 1883, remains a prevalent method for constructing the indole nucleus. nih.govwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2,5-disubstituted indoles such as the 5-methoxy-2-methylindole (B121554) core of the target compound, specific modifications and strategic choices of starting materials are necessary.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A sciforum.netsciforum.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org The substitution pattern of the final indole is determined by the substituents on the phenylhydrazine and the carbonyl compound. To obtain a 2,5-disubstituted indole, one would typically start with a para-substituted phenylhydrazine and a methyl ketone. In the case of 5-methoxy-2-methylindole, the key starting materials would be 4-methoxyphenylhydrazine and acetone.

Electron-donating groups on the phenylhydrazine ring, such as the methoxy (B1213986) group at the para position, are known to accelerate the reaction. youtube.com However, the reaction conditions, particularly the choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) and temperature, can significantly influence the outcome and may lead to side reactions. wikipedia.org Challenges in the Fischer indole synthesis can arise, including the potential for competing cleavage pathways, which can be influenced by the electronic nature of substituents. acs.org

Approaches for Ethanamine Side-Chain Elaboration via Condensation and Reductive Amination

Once the 5-methoxy-2-methylindole core is synthesized, the ethanamine side-chain is typically introduced at the C3 position. A prominent method for this transformation is the Speeter-Anthony tryptamine synthesis. shulginresearch.netmdma.ch This multi-step approach involves the acylation of the indole at the C3 position with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. Subsequent amination of this intermediate with a desired amine, followed by reduction of the resulting amide, yields the target tryptamine. shulginresearch.netnih.gov

For the synthesis of N,N-dialkylated analogs of this compound, 5-methoxy-2-methylindole is first reacted with oxalyl chloride. The resulting glyoxalyl chloride is then treated with a secondary amine (e.g., dimethylamine, diethylamine) to form the corresponding glyoxalylamide. This precursor is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final N,N-dialkylated tryptamine. shulginresearch.net

Reductive amination represents another key strategy for the synthesis of amines and is widely used in pharmaceutical chemistry. wikipedia.orgnih.gov This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While not a direct method for the synthesis of the primary amine of the target compound from the indole itself, it is a crucial technique for the derivatization of the ethanamine side chain (see section 2.5).

Advanced and Stereoselective Synthetic Strategies for Indole Ethanamines

While the target molecule, this compound, is not chiral, the development of stereoselective methods for the synthesis of related chiral tryptamines is an active area of research. Asymmetric reductive amination, for instance, can be employed to produce enantiopure chiral amines. wikipedia.org This often involves the use of chiral catalysts or biocatalysts, such as imine reductases, which can exhibit high stereoselectivity. wikipedia.org The application of such methods to precursors of the target molecule could potentially lead to the synthesis of chiral derivatives with specific biological activities.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in any chemical synthesis. In the context of the Fischer indole synthesis, factors such as the choice of acid catalyst, solvent, and reaction temperature can have a significant impact on the efficiency of the reaction. rsc.org For instance, mechanochemical approaches to the Fischer indole synthesis have been developed as an environmentally friendly alternative that can lead to high yields in shorter reaction times. rsc.org

In the elaboration of the ethanamine side-chain via the Speeter-Anthony method, the choice of reducing agent and the reaction workup are critical for obtaining a pure product. The use of lithium aluminum hydride requires careful handling and quenching procedures to avoid side reactions and ensure the complete reduction of the amide intermediate. mdma.ch

Chemical Precursors and Key Intermediates in this compound Synthesis Pathways

The synthesis of this compound relies on a series of key precursors and intermediates.

Precursor/Intermediate Role in Synthesis Typical Synthetic Origin
4-MethoxyphenylhydrazineStarting material for the indole coreCommercially available or synthesized from 4-methoxyaniline.
AcetoneReactant for forming the 2-methyl group of the indoleCommercially available.
5-Methoxy-2-methylindoleCore indole structureSynthesized via Fischer indole synthesis from 4-methoxyphenylhydrazine and acetone.
Oxalyl chlorideAcylating agent for C3 functionalizationCommercially available.
5-Methoxy-2-methylindol-3-ylglyoxalyl chlorideKey intermediate in the Speeter-Anthony synthesisFormed by the reaction of 5-methoxy-2-methylindole with oxalyl chloride. shulginresearch.net
5-Methoxy-2-methylindol-3-ylglyoxalylamidesAmide precursors to the final tryptaminesFormed by the reaction of the corresponding glyoxalyl chloride with an amine. shulginresearch.net

The synthesis of various N,N-dialkylated analogs of the target compound starts from 5-methoxy-2-methylindole, which is acylated with oxalyl chloride to yield the key glyoxalyl chloride intermediate. This intermediate is then reacted with a range of primary and secondary amines to produce a library of glyoxalylamide precursors. shulginresearch.net

Derivatization Techniques for Analog Generation

The generation of analogs of this compound can be achieved through various derivatization techniques, primarily targeting the amino group of the ethanamine side-chain.

N-Alkylation: The primary amine of the title compound can be alkylated to produce secondary and tertiary amines. Reductive amination is a common method for this transformation, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. ntnu.no

Synthesis of N,N-Dialkylated Analogs: As described in the Speeter-Anthony synthesis, a diverse range of N,N-dialkylated analogs can be prepared by using different secondary amines in the amination step of the 5-methoxy-2-methylindol-3-ylglyoxalyl chloride intermediate. shulginresearch.netnih.gov

Amine Reactant Resulting N,N-Dialkyl Tryptamine
Dimethylamine5-Methoxy-2-methyl-N,N-dimethyltryptamine
Diethylamine (B46881)5-Methoxy-2-methyl-N,N-diethyltryptamine
Dipropylamine5-Methoxy-2-methyl-N,N-dipropyltryptamine
Diisopropylamine5-Methoxy-2-methyl-N,N-diisopropyltryptamine
Diallylamine5-Methoxy-2-methyl-N,N-diallyltryptamine

Synthesis of β-Carbolines: Tryptamines, including this compound, are key precursors for the synthesis of β-carbolines. The Pictet-Spengler reaction is a classic method for constructing the β-carboline skeleton, involving the condensation of a tryptamine with an aldehyde or a ketone followed by cyclization. sciforum.netnih.gov This reaction provides access to a wide range of structurally diverse β-carboline alkaloids and their synthetic analogs, which are of significant interest due to their diverse biological activities. nih.govbeilstein-journals.org The key step is the formation of a Schiff base between the ethanamine nitrogen and the carbonyl compound, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole ring.

Substituent Variations on the Indole Ring System

The indole nucleus of this compound offers several positions for substitution, allowing for the synthesis of a diverse range of analogues. Research has focused on modifying the substituents at various positions of the indole ring to investigate their impact on the compound's properties.

One common modification involves the substitution at the 2-position of the indole ring. For instance, the introduction of a methyl group at this position has been shown to influence the affinity of related tryptamine derivatives for serotonin receptors. Studies on N,N-diallyltryptamine (DALT) analogues have shown that incorporating a 2-methyl group tends to reduce the affinity for 5-HT receptors. wisc.edu For example, the affinity of 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) for 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, and 5-HT2C receptors was consistently reduced by 2-methylation. wisc.edu Similarly, substitution with a larger phenyl group at the 2-position has also been explored, creating compounds like 2-phenyl-N,N-diallyltryptamine (2-Ph-DALT). wisc.edu

Another key area of derivatization is the alteration of the substituent at the 5-position. While the parent compound features a methoxy group (5-MeO), synthetic strategies allow for the introduction of other functional groups. For example, replacing the 5-methoxy group with a chlorine atom leads to the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. chemicalbook.com Furthermore, bioisosteric replacement of the indole core with an indazole motif has been investigated, leading to compounds such as the 1H-indazole analogue of 5-MeO-DMT. acs.orgsemanticscholar.org

The table below summarizes some of the substituent variations on the indole ring system of related tryptamine structures.

Derivative Name Modification on Indole Ring Reference
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine5-Chloro substitution chemicalbook.com
5-Methoxy-2-methyl-N,N-diallyltryptamine2-Methyl substitution wisc.edu
5-Fluoro-2-methyl-N,N-diallyltryptamine2-Methyl and 5-Fluoro substitution wisc.edu
2-Phenyl-N,N-diallyltryptamine2-Phenyl substitution wisc.edu
1H-Indazole analogue of 5-MeO-DMTIndole core replaced by Indazole acs.orgsemanticscholar.org

Modifications of the Ethanamine Side Chain

The ethanamine side chain of this compound is another primary target for chemical modification. These modifications typically involve the terminal amine group or the ethyl bridge connecting it to the indole ring.

A common derivatization is the N-alkylation of the primary amine. This can range from simple methylation to produce N,N-dimethyltryptamines (DMTs) to the introduction of larger alkyl groups like the allyl groups in N,N-diallyltryptamines (DALTs). wisc.edu For instance, the synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a well-established process. acs.orgrsc.org The synthesis of indazole analogues has also included variations on the amine, such as the diethylamine derivative. semanticscholar.orgnih.gov

More complex modifications involve incorporating the amine nitrogen into a cyclic structure. For example, synthetic efforts have produced tetrahydropyridine-indazoles, where the ethanamine side chain is replaced by a tetrahydropyridine (B1245486) ring attached to the indole (or indazole) core. acs.orgsemanticscholar.org This is achieved through Suzuki-Miyaura coupling of a substituted indazole with a protected tetrahydropyridine-boronate ester, followed by deprotection. acs.orgsemanticscholar.org

The following table details some of the reported modifications to the ethanamine side chain of related tryptamine structures.

Derivative Name Modification on Ethanamine Side Chain Reference
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)N,N-dimethylation acs.orgrsc.org
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT)N,N-diallylation wisc.edu
Diethylamine analogue of 1H-indazole-5-methoxy-tryptamineN,N-diethylation semanticscholar.orgnih.gov
Tetrahydropyridine-indazolesReplacement of ethanamine with tetrahydropyridine ring acs.orgsemanticscholar.org

Ligand-Receptor Interaction Profiling

Serotonin (5-HT) Receptor Subtype Binding Affinities and Selectivity (e.g., 5-HT1A, 5-HT2A, 5-HT2B)

In vitro studies have established this compound as a non-selective serotonin receptor agonist, demonstrating notable affinity for several subtypes. wikipedia.orgwikiwand.com It is a particularly potent agonist at the 5-HT2A and 5-HT2B receptors. wikipedia.orgugent.be One study highlighted that its potency in activating the 5-HT2A receptor was significantly higher than other tryptamines like dimethyltryptamine (DMT) and psilocin. wikipedia.org

Binding affinity (Ki) and functional activity (EC50) values demonstrate its interactions across various 5-HT receptor subtypes. For the 5-HT1A receptor, Ki values have been reported in the range of 46–194 nM. wikipedia.org The compound shows very high affinity and potency at the 5-HT2A receptor, with reported Ki values between 3.1 and 34 nM and EC50 values ranging from 2 to 8.4 nM. wikipedia.org It is also a highly potent agonist at the 5-HT2B receptor, with a reported EC50 of 4 nM. wikipedia.org Its affinity for the 5-HT2C receptor is lower, with a Ki value of 90 nM. wikipedia.org

In Vitro Binding Affinities and Functional Activities at Serotonin (5-HT) Receptors
Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Source
5-HT1A46–194680 wikipedia.org
5-HT2A3.1–342–8.4 wikipedia.org
5-HT2BData not available4 wikipedia.org
5-HT2C90Data not available wikipedia.org

Dopamine (B1211576) (D) Receptor Subtype Interactions (In Vitro)

The in vitro interaction of this compound with dopamine receptor subtypes is markedly low. Radioligand binding assays indicate a very weak affinity for D1, D2, and D3 dopamine receptors, with Ki values reported to be greater than 25,000 nM for all three subtypes. wikipedia.org This suggests that direct binding to dopamine receptors is not a significant component of its primary pharmacological profile.

In Vitro Binding Affinities at Dopamine (D) Receptors
Receptor SubtypeBinding Affinity (Ki, nM)Source
D1>25,000 wikipedia.org
D2>25,000 wikipedia.org
D3>25,000 wikipedia.org

Trace Amine-Associated Receptor (TAAR) Binding Analysis

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that respond to trace amines. nih.govnih.gov In vitro analysis of this compound at TAAR1 has been conducted. In rat models, the binding affinity (Ki) was found to be 1,100 nM, while in mouse models, it was 4,800 nM. wikipedia.org For the human TAAR1, functional assays showed very low potency, with an EC50 value greater than 10,000 nM. wikipedia.org

Neurotransmitter Transporter Binding and Re-uptake Inhibition Studies

Serotonin Transporter (SERT) Interactions

The compound interacts with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. release.org.uk However, its potency as a reuptake inhibitor is reported to be low, with half-maximal inhibitory concentration (IC50) values ranging from 1,980 nM to 17,000 nM. wikipedia.org Another study using rat brain synaptosomes reported an IC50 value for reuptake inhibition of 2,900 nM (2.9 µM). caymanchem.com In contrast to its weak reuptake inhibition, it demonstrates activity as a serotonin releasing agent, with a half-maximal effective concentration (EC50) of 460 nM. wikipedia.org

Dopamine Transporter (DAT) Interactions

Interactions with the dopamine transporter (DAT) have also been characterized in vitro. The compound shows very low potency as a dopamine reuptake inhibitor, with reported IC50 values ranging from 2,690 nM to 43,000 nM. wikipedia.org One study, however, reported a more potent IC50 for reuptake inhibition at 180 nM in rat brain synaptosomes. caymanchem.com As a dopamine releasing agent, its potency is modest, with a reported EC50 value of 1,500 nM. wikipedia.orgcaymanchem.com

In Vitro Interactions with Neurotransmitter Transporters
TransporterBinding/Inhibition (Ki/IC50, nM)Release (EC50, nM)Source
SERTKi: 8,270–12,000 IC50: 1,980–17,000460 wikipedia.org
DATKi: >26,000 IC50: 2,690–43,0001,500 wikipedia.org

Norepinephrine (B1679862) Transporter (NET) Interactions

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. researchgate.net Compounds that interact with NET can significantly modulate noradrenergic neurotransmission.

While direct binding data for this compound at the NET are not extensively documented, studies on related methoxy-containing indole derivatives provide insight into potential interactions. For instance, certain methoxy derivatives of indatraline (B1671863), a monoamine transporter inhibitor, have shown high affinity for the norepinephrine transporter. nih.gov Specifically, the 6-methoxy derivative of indatraline displayed the highest affinity for both the serotonin and norepinephrine transporters among the tested analogues. nih.gov This suggests that the position of the methoxy group on the indole structure can significantly influence binding affinity and selectivity at monoamine transporters, including NET. Given its structure, this compound may exhibit inhibitory activity at NET, a property that would require confirmation through in vitro binding assays to determine its affinity (Kᵢ) and selectivity profile.

Enzymatic Interactions and Metabolic Enzyme Modulation

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters and various xenobiotics. nih.gov Structurally related indolethylamines are known substrates and/or inhibitors of these enzymes. For example, 5-MeO-DMT is primarily inactivated through deamination by MAO-A. nih.govnih.gov Co-administration of 5-MeO-DMT with an MAO inhibitor (MAOI) leads to a more than four-fold increase in its systemic exposure, highlighting the critical role of MAO-A in its clearance. nih.gov

Whether this compound acts as a substrate or inhibitor of MAO would be determined by kinetic studies. If it is a substrate, Michaelis-Menten kinetics would define its rate of metabolism via Vₘₐₓ (maximum reaction velocity) and Kₘ (substrate concentration at half-maximal velocity). nih.govucl.ac.uk If it acts as an inhibitor, its potency would be quantified by its inhibition constant (Kᵢ), with lower values indicating greater potency. researchgate.net The type of inhibition (e.g., competitive, non-competitive, or mixed) could be elucidated using Lineweaver-Burk plots. nih.gov Given that MAO-A shows greater affinity for hydroxylated amines like serotonin, it is plausible that this compound, an analog, would also interact preferentially with this isoform. nih.gov

Table 1: MAO Interaction Parameters for a Structurally Related Compound This table presents data for a related compound to illustrate typical kinetic values.

Compound Enzyme Interaction Type Kinetic Parameter (Kᵢ)
5-hydroxy-2-methyl-chroman-4-one MAO-A Inhibition 13.97 µM
5-hydroxy-2-methyl-chroman-4-one MAO-B Inhibition 3.23 µM

Data sourced from reference nih.gov

The cytochrome P450 (CYP) family of enzymes is central to the phase I metabolism of a vast array of drugs and xenobiotics. mdpi.com For indolethylamines, specific CYP isoforms play a crucial role. In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have demonstrated that N,N-dimethyltryptamine (DMT) is rapidly metabolized by CYP2D6, while showing stability with other isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP3A4. researchgate.netuantwerpen.be

The metabolism of the closely related compound 5-MeO-DMT is also mediated by CYP2D6, which catalyzes its O-demethylation to the active metabolite bufotenine (B1668041). nih.govnih.gov This metabolic pathway is significant as bufotenine itself is pharmacologically active. Similarly, other 4-methoxylated amphetamine derivatives are efficiently O-demethylated by CYP2D6. nih.gov This body of evidence strongly suggests that the primary in vitro metabolic pathway for this compound likely involves O-demethylation catalyzed by the CYP2D6 isoform. Hydroxylation on the indole ring is another potential metabolic route, as observed with DMT metabolism by CYP2D6. uantwerpen.be

Table 2: In Vitro Metabolism of Related Indolethylamines by CYP Isoforms

Compound Primary Metabolizing Enzyme Metabolic Reaction Reference
5-MeO-DMT CYP2D6 O-demethylation nih.govnih.gov
DMT CYP2D6 Indole hydroxylation uantwerpen.be

Cellular Signal Transduction Pathway Analysis

Many psychoactive indolethylamines exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. nih.gov Agonist binding to these receptors initiates intracellular signaling cascades. For instance, activation of Gₛ-coupled receptors stimulates adenylyl cyclase to increase cyclic adenosine (B11128) monophosphate (cAMP) production, while activation of Gₒ-coupled receptors, such as the 5-HT₂ₐ receptor, stimulates phospholipase C (PLC). biorxiv.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively. biorxiv.orgkias.re.kr

Studies on related compounds demonstrate these mechanisms. 5-MeO-DMT is a potent agonist at both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov The activation of 5-HT₂ₐ receptors by agonists has been shown to stimulate the PLC-IP₃ pathway. nih.gov Therefore, it is highly probable that this compound also functions as a GPCR agonist, and its specific signaling profile (i.e., its efficacy in promoting cAMP production or IP₃ accumulation) would depend on its receptor affinity and selectivity profile (e.g., 5-HT₁ₐ vs. 5-HT₂ₐ). In vitro assays using cell lines expressing these receptors would be necessary to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) for these signaling pathways.

Prolonged or intense agonist stimulation of GPCRs typically leads to desensitization, a process that attenuates the signaling response. nih.gov This process is often initiated by the phosphorylation of the activated receptor by GPCR kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein and targets it for internalization into endosomes via clathrin-mediated pathways. biorxiv.orgnih.gov Once internalized, the receptor can either be degraded in lysosomes or dephosphorylated and recycled back to the cell surface, a process known as resensitization. nih.govnih.gov

In vitro studies using cellular models like HEK293 cells have visualized these processes for related receptors. For example, agonist-induced internalization of the 5-HT₂ₐ receptor has been demonstrated. nih.gov It was shown that serotonin-mediated internalization is dependent on protein kinase C, whereas internalization induced by dopamine acting on the same receptor occurred through a different, PKC-independent mechanism. nih.gov This highlights that the specific pathways of desensitization and internalization can be agonist-dependent. It is expected that this compound, acting as a GPCR agonist, would induce receptor desensitization and internalization in cellular models. The kinetics and molecular dependencies of this process (e.g., reliance on specific GRKs or β-arrestins) would require specific investigation. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 5 Methoxy 2 Methyl 1h Indol 3 Yl Ethanamine

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are fundamental in determining the purity of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine and for the separation of it from any potential impurities or, in the case of chiral compounds, its enantiomers. The development of robust and reliable chromatographic methods is a critical step in the analytical workflow.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering high resolution and sensitivity.

The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities. Key considerations include the selection of an appropriate stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. A C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of tryptamine (B22526) derivatives.

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is adjusted to achieve the desired retention time and peak shape. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good resolution. UV detection is commonly used, with the wavelength set at the absorbance maximum of the indole (B1671886) moiety, which is typically around 220 nm and 280 nm.

Table 1: Representative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm and 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of volatile and thermally stable compounds. For tryptamines such as this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Acetylation or silylation are common derivatization techniques.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is frequently used. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds with different volatilities.

Following separation by GC, the individual components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of the compound by comparison with a spectral library. For quantitative analysis, the instrument is operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu (full scan)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for the separation and determination of the enantiomeric purity of such compounds. wvu.edu This is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. khanacademy.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of racemic compounds, including amines. rsc.org

The development of a chiral separation method involves screening different types of CSPs and optimizing the mobile phase. Both normal-phase and reversed-phase chromatography can be employed. In normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used. In reversed-phase mode, an aqueous buffer and an organic modifier are utilized. The choice of mobile phase and additives can significantly influence the enantioselectivity.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v) (Normal Phase)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detection UV at 280 nm

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR, e.g., HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the methoxy (B1213986) group protons, the methyl group protons at the 2-position, and the ethylamine side chain protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the aliphatic carbons of the side chain.

2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. columbia.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NH (indole)~8.0 (br s)-
H-4~7.1 (d)~112
H-6~6.8 (dd)~111
H-7~7.2 (d)~101
CH₂ (ethyl)~2.9 (t)~28
CH₂ (ethyl)~2.7 (t)~40
OCH₃~3.8 (s)~56
CH₃ (indole)~2.4 (s)~13
C-2-~136
C-3-~110
C-3a-~129
C-5-~154
C-7a-~131

Note: Predicted values are based on typical chemical shifts for similar indole structures. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of this compound (C₁₂H₁₆N₂O).

In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions with high accuracy, it is possible to deduce the structure of the molecule.

The fragmentation of tryptamines typically involves cleavage of the ethylamine side chain. A common fragmentation pathway is the loss of the aminoethyl group, leading to the formation of a stable indolyl-methyl cation. For this compound, characteristic fragment ions would be expected from the cleavage of the Cα-Cβ bond of the side chain, resulting in a fragment corresponding to the iminium ion, and the cleavage of the bond between the indole ring and the side chain.

Table 5: Predicted High-Resolution Mass Spectrometry Data and Major Fragment Ions

IonProposed Structure/FragmentCalculated m/z
[M+H]⁺Protonated molecular ion205.1335
[M-NH₂]⁺Loss of ammonia (B1221849)188.1070
[C₁₁H₁₂NO]⁺Cleavage of the ethylamine side chain174.0913
[C₂H₆N]⁺Iminium ion from side chain cleavage44.0495

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C-O, and C=C bonds.

Studies on the closely related compound 5-methoxytryptamine (B125070) (5-MT) have provided insight into the vibrational assignments for this class of molecules. nih.gov The analysis of its Fourier Transform Infrared (FTIR) spectrum allows for the identification of key functional groups. nih.govnih.gov

Expected IR Absorption Bands for this compound (based on 5-MT data)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Indole N-H & Amine NH₂ 3400 - 3200
C-H Stretch (Aromatic) Indole Ring C-H 3100 - 3000
C-H Stretch (Aliphatic) Ethyl & Methyl C-H 2960 - 2850
C=C Stretch Aromatic Ring 1600 - 1450
C-O Stretch Methoxy Ether 1250 - 1050

Note: The presence of the 2-methyl group in the target compound may introduce subtle shifts in the positions and intensities of these bands compared to 5-MT.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum of indole and its derivatives typically exhibits two main absorption bands. These correspond to the ¹Lₐ and ¹Lₑ transitions, which arise from π-π* electronic transitions within the aromatic system.

For N-acetyl-5-methoxytryptamine (melatonin), a related compound, the UV-VIS spectrum in methanol shows characteristic absorption maxima. mdpi.com Before irradiation, melatonin (B1676174) exhibits absorption bands at approximately 221 nm and 278 nm. mdpi.com It is expected that this compound would display a similar UV absorption profile due to the shared 5-methoxyindole (B15748) chromophore.

Expected UV-Vis Absorption Maxima (based on Melatonin data)

Solvent λₘₐₓ 1 (nm) λₘₐₓ 2 (nm)

Solid-State Characterization

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are critical for its handling, formulation, and stability.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of related tryptamine derivatives provides a model for its likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 5-methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT) has been elucidated. researchgate.net In its freebase form, the molecules are linked by N—H···N hydrogen bonds, forming zigzag chains. researchgate.net The formation of salts, such as with fumaric acid, introduces different and more complex hydrogen-bonding networks, often involving the salt's counter-ion and linking the tryptammonium cations into chains or other motifs. researchgate.net

Typical Crystallographic Data for a Related Tryptamine Derivative (5-MeO-DPT Fumarate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Hydrogen Bonding N—H···O interactions linking cations and anions

Data from the analysis of bis{N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-aminium} but-2-enedioate. researchgate.net

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were identified, it is a phenomenon observed in other indole derivatives. For example, 5-methoxy-1H-indole-2-carboxylic acid has been shown to exist in different polymorphic forms, which are distinguishable by X-ray diffraction and infrared spectroscopy.

Salt Form Characterization: The basic ethylamine side chain of this compound allows for the formation of various acid addition salts. The choice of the salt form is a critical aspect of pharmaceutical development, as it can significantly influence properties like solubility, stability, and bioavailability. Common salt forms for tryptamines include hydrochloride and fumarate. researchgate.netcaymanchem.com

The characterization of these salt forms involves a range of analytical techniques:

X-ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

Thermogravimetric Analysis (TGA): To assess solvent/water content and decomposition temperature.

Hygroscopicity studies: To evaluate the physical stability under different humidity conditions.

The selection of an appropriate salt form with favorable physicochemical properties is crucial for the development of tryptamine-based compounds. google.com

Computational and Theoretical Chemistry Studies of 2 5 Methoxy 2 Methyl 1h Indol 3 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure, geometry, and energetic properties of the molecule. While specific studies focusing solely on 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine are not extensively documented, principles can be derived from research on closely related tryptamines and indole (B1671886) structures.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For tryptamines, a key aspect is the conformation of the ethylamine (B1201723) side chain relative to the indole ring.

Indole Ring System: The core 1H-indole ring system is known to be essentially planar. X-ray crystallography of a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, confirms this planarity, with a maximum deviation of 0.019 Å for the nitrogen atom. nih.gov

Side Chain Conformation: Conformational analysis of tryptamine (B22526), carried out using the Complete Neglect of Differential Overlap (CNDO/2) method, indicates that a folded conformation, where the side chain is oriented back towards the ring, is an intrinsic property of the molecule. nih.gov This conformation is common among various indolealkylamines. nih.gov Therefore, it is predicted that this compound also favors a similar folded geometry.

The geometry optimization is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set like 6-31G(d), to accurately model the molecule's structure. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com

HOMO and LUMO Distribution: In tryptamine derivatives, the HOMO is typically localized over the electron-rich indole ring system, specifically the benzene (B151609) and pyrrole (B145914) rings. researchgate.netacs.org This indicates that the indole ring is the primary site for electrophilic attack and electron donation. researchgate.net The LUMO, conversely, is often distributed over the ethylamine side chain. researchgate.net In aqueous solutions where the amine group is protonated (NH3+), the LUMO tends to localize on this cationic group, making it the center for nucleophilic attack. researchgate.net

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. taylorandfrancis.com For indole, the first ionization energy, associated with the HOMO, is experimentally determined to be 7.9 eV. acs.org

DFT and Time-Dependent DFT (TD-DFT) calculations are standard methods for analyzing the electronic properties and predicting ionization energies and electron affinities of indole derivatives. acs.org

Table 1: Predicted Frontier Molecular Orbital Characteristics for Tryptamine Derivatives
Molecular OrbitalTypical LocalizationChemical SignificanceReference
HOMOIndole Ring (Benzene and Pyrrole portions)Region of electron donation; site for electrophilic attack. researchgate.netacs.org
LUMO (Neutral)Ethylamine Side ChainRegion of electron acceptance; site for nucleophilic attack. researchgate.net
LUMO (Cationic)Protonated Amine Group (NH3+)Primary site for nucleophilic attack in aqueous environments. researchgate.net

Computational methods can predict various spectroscopic properties, which aids in the interpretation of experimental data.

Electronic Spectra: DFT calculations have been successfully used to compute the UV absorption, valence ionization, and core ionization spectra of indole and its analogues. mdpi.comresearchgate.net These theoretical spectra show good agreement with available experimental data and can be used to predict the spectra of unmeasured compounds. mdpi.comresearchgate.net

Vibrational Spectra: The prediction of infrared (IR) spectra is a common application of quantum chemistry. Studies on indole have investigated the N-H stretching vibration using both FTIR spectroscopy and quantum-chemical calculations. nih.gov These analyses reveal redshifts in the N-H stretching frequency upon hydrogen bonding with other molecules, providing insight into intermolecular interactions. nih.gov While detailed vibrational spectra predictions for this compound are not readily available, the methodologies used for indole serve as a template for such investigations.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics, are essential for studying how this compound interacts with biological targets like receptors and enzymes. Much of the available research focuses on the closely related N,N-dimethylated analogue (5-MeO-DMT) and its interactions with serotonin (B10506) (5-HT) receptors.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For tryptamines, the primary targets of interest are the serotonin receptors, particularly subtypes like 5-HT1A and 5-HT2A. nih.govrsc.org

Binding Pocket: The binding pocket for serotonin receptors is generally located within the transmembrane helices (specifically helices III, V, VI, and VII). nih.gov

Key Interactions: Docking studies of tryptamine-like ligands with 5-HT receptors have identified several key amino acid residues crucial for binding. For the 5-HT2A receptor, important interactions include:

An electrostatic interaction or salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp3.32).

Hydrogen bonds with serine residues (e.g., Ser5.43, Ser5.46). mdpi.com

Aromatic and hydrophobic interactions with phenylalanine, tryptophan, and valine residues within the binding pocket. mdpi.com

While the N,N-dimethyl groups of 5-MeO-DMT contribute to specific hydrophobic interactions, the primary amine of this compound is still expected to form the critical salt bridge with the conserved aspartic acid.

Table 2: Key Amino Acid Residues in Serotonin Receptors Interacting with Tryptamine Ligands
Receptor SubtypeInteracting ResidueType of InteractionReference
5-HT2AAsp3.32Salt Bridge / Electrostatic mdpi.com
5-HT2ASer5.43, Ser5.46Hydrogen Bond mdpi.com
5-HT2ATrp6.48, Phe6.51Aromatic / Hydrophobic mdpi.com
5-HT2AVal5.39Hydrophobic mdpi.com
5-HT1AAsp3.32Salt Bridge / Electrostatic researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, revealing information about its stability, conformational changes, and the mechanism of receptor activation over time.

Complex Stability: MD simulations of various agonists and antagonists bound to 5-HT receptors are used to assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is monitored to ensure the complex remains stable. nih.gov

Receptor Activation: Simulations have been instrumental in understanding the conformational changes that lead to receptor activation. For the 5-HT2A receptor, agonist binding is shown to induce significant conformational shifts in the transmembrane helices, particularly TM5 and TM6. mdpi.com These changes are transmitted to the intracellular side of the receptor, leading to the breaking of an "ionic lock" between residues Arg3.50 and Glu6.30, which is a key step in G-protein activation. mdpi.comnih.gov

Interaction Dynamics: MD simulations allow for the detailed analysis of the network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the ligand in the binding pocket. mdpi.comnih.gov Studies on 5-HT2A receptor modulators show that different ligands can induce distinct conformational states of the receptor, which helps explain their varying pharmacological effects (e.g., full agonist vs. partial agonist). biorxiv.org These simulations, typically run for hundreds of nanoseconds to microseconds, offer a powerful tool to explore the atomistic details of ligand-induced receptor modulation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of molecules to their biological activity. researchgate.net For indole ethanamine derivatives, including this compound, QSAR studies are instrumental in predicting their interactions with biological targets and understanding the structural features that govern their pharmacological effects. maps.orgnih.gov This approach allows researchers to forecast the biological activity of new or untested compounds, thereby streamlining the drug discovery process. jocpr.com

Development of Molecular Descriptors for Indole Ethanamine Derivatives

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For indole ethanamine and tryptamine derivatives, a wide array of descriptors has been utilized to capture the nuances of their chemical features. These descriptors can be broadly categorized into several classes, each representing distinct molecular characteristics.

Studies on tryptamine and indole derivatives have employed various types of descriptors to build robust QSAR models. maps.orgjocpr.com These include:

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, describing its size, shape, and branching. Examples include Kier's molecular connectivity indices (χ), Randic topological index (R), Balaban topological index (J), and Wiener topological index (W). researchgate.net

Physicochemical Descriptors: These are among the most common descriptors and relate to a molecule's bulk properties. The logarithm of the octanol-water partition coefficient (Log P), which measures lipophilicity, and Molar Refractivity (MR), which relates to molecular volume and polarizability, are frequently used. researchgate.netnih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for receptor interactions. Quantum chemical calculations, often using Density Functional Theory (DFT), are used to determine descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronic energy. maps.orgresearchgate.net Studies have indicated that electron-related descriptors are major contributors to the activity of tryptamines. maps.org

3D and Steric Descriptors: These descriptors account for the three-dimensional arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that calculate steric and electrostatic fields around the molecules. nih.govresearchgate.net Other 3D descriptors include those related to molecular shape and volume. researchgate.net

Fragment-Based Descriptors: Modern techniques like Holographic QSAR (HQSAR) utilize molecular fragments as descriptors. This method generates structural fragments for each molecule and encodes them into a molecular hologram, avoiding the need for 3D alignment. nih.gov

The selection of the most relevant descriptors is a critical step, often accomplished through statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to identify the parameters that best correlate with biological activity. researchgate.netnih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Indole Ethanamine Derivatives
Descriptor ClassSpecific ExamplesInformation Encoded
PhysicochemicalLog P, Molar Refractivity (MR)Lipophilicity, molecular volume, polarizability researchgate.netnih.gov
TopologicalWiener, Randic, and Kier indicesMolecular size, branching, and connectivity researchgate.net
ElectronicHOMO/LUMO energies, Dipole MomentElectron-donating/accepting ability, charge distribution maps.orgresearchgate.net
3D/StericCoMFA/CoMSIA fields3D shape, steric bulk, electrostatic potential nih.govresearchgate.net
Fragment-BasedHQSAR fragmentsPresence and connectivity of structural fragments nih.gov

Predictive Models for Receptor Binding Affinities and Molecular Interactions

Once a relevant set of molecular descriptors is established, various statistical and machine learning methods are used to build predictive models that correlate these descriptors with the receptor binding affinities of indole ethanamine derivatives. These models are essential for predicting the activity of novel compounds and for understanding the specific molecular interactions that drive binding to targets like serotonin (5-HT) and dopamine (B1211576) receptors. nih.govresearchgate.net

Several QSAR models have been developed for tryptamine derivatives, providing insights into their interactions with key central nervous system receptors. For instance, Holographic QSAR (HQSAR) has been successfully applied to a set of 64 tryptamine derivatives to establish predictive models for their inhibitory potencies at NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov These models demonstrated high statistical quality and predictive value, and the results were visualized through contribution maps that highlight which molecular fragments positively or negatively influence receptor binding. nih.gov

Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to study indole derivatives targeting the serotonin transporter (SERT) and D2 receptors. nih.gov These models provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the molecular scaffold, offering a detailed picture of the structure-activity relationship. researchgate.netmdpi.com

The development of these predictive models typically involves several key steps:

Data Curation: A dataset of compounds with known binding affinities for a specific receptor is compiled. ebm-journal.org

Descriptor Calculation: A range of relevant molecular descriptors is calculated for each compound in the dataset. nih.gov

Model Building and Training: The dataset is often split into a training set and a test set. The training set is used to build the model using techniques like Partial Least Squares (PLS), Multiple Linear Regression (MLR), or more advanced machine learning algorithms such as Random Forest and Support Vector Machines. ebm-journal.orgnih.gov

Model Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with the test set of compounds not used during model training. nih.govebm-journal.org Key statistical metrics include the correlation coefficient (r² or R²) and the cross-validation coefficient (q²). nih.gov

Recent studies have increasingly incorporated machine learning and deep learning techniques to develop more sophisticated and accurate predictive models for receptor binding. ebm-journal.orgresearchgate.net These approaches can handle large datasets and complex, non-linear relationships between chemical structures and biological activities, proving useful for identifying potential receptor binders from large chemical libraries. nih.gov

Table 2: Examples of Predictive QSAR Models for Tryptamine/Indole Derivatives
QSAR MethodTarget(s)Key Findings/Validation MetricsReference
Holographic QSAR (HQSAR)NMDA, 5-HT1A, 5-HT2A ReceptorsEstablished four correlation equations with high predictive ability. Visualized contributions of structural fragments to activity. nih.gov
3D-QSAR (CoMFA/CoMSIA)Serotonin Transporter (SERT), Dopamine D2 ReceptorValidated models with q² = 0.625 (CoMFA) and 0.523 (CoMSIA); r²ncv = 0.967 (CoMFA) and 0.959 (CoMSIA). Generated contour maps for key interactions. nih.gov
DFT-based QSAR (MLR)Hallucinogenic Activity (Receptor Interaction)Models indicated that electronic descriptors were major contributors to tryptamine activity. R values > 0.5. maps.org
Atom-based 3D-QSARAβ anti-aggregating potencyModel featured acceptable predictive statistics with q² = 0.596 in the training set and r²ext = 0.695 in the external test set. mdpi.com

Structure Activity Relationship Sar Studies of 2 5 Methoxy 2 Methyl 1h Indol 3 Yl Ethanamine Analogs

Impact of Indole (B1671886) Ring Substituents on Molecular Interactions

Substitutions on the indole nucleus are critical in determining the pharmacological specificity and potency of tryptamine (B22526) analogs. The methoxy (B1213986) group at position 5 and the methyl group at position 2 of the target compound both impart significant and distinct effects on its molecular interactions.

The 5-methoxy (5-MeO) group is a key feature in many psychoactive tryptamines, strongly influencing their receptor binding profiles. In the parent compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this substituent is associated with high affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov Studies have shown that 5-MeO-DMT has comparable signaling potency and efficacy at both 5-HT1A and 5-HT2A receptors. nih.gov The 5-methoxy group enhances agonist activity, and its position is crucial; substitutions at the 5-position of the indole ring are generally more favorable for activity at serotonin autoreceptors than substitutions at the 4- or 6-positions. researchgate.net The high affinity for the 5-HT1A receptor, in particular, is a distinguishing feature of 5-methoxytryptamines and contributes significantly to their unique pharmacological effects. wikipedia.orgresearchgate.net This suggests that the 5-methoxy group in 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine is a primary determinant of its interaction with these key serotonin receptors.

The introduction of a methyl group at the 2-position of the indole ring has a profound impact on the compound's activity. Research on N,N-diallyltryptamine (DALT) analogs demonstrated that while 5-methoxy-DALT induces the head-twitch response (HTR) in mice—a behavioral proxy for 5-HT2A receptor activation—the addition of a 2-methyl group (creating 5-methoxy-2-methyl-DALT) completely abolished this response. wisc.edu This indicates that the 2-methyl substituent can significantly reduce or eliminate 5-HT2A-mediated in vivo effects, possibly through steric hindrance or by altering the electronic properties of the indole ring, which affects receptor binding or activation. wisc.edu In a different context, methyl substitution at the 2-position of serotonin was found to increase its potency as a non-competitive N-methyl-D-aspartate (NMDA) receptor blocker by a factor of 3.8. meduniwien.ac.at This highlights that the influence of the 2-methyl group is target-dependent, potentially decreasing activity at one receptor while enhancing it at another.

Side-Chain Modifications and Their Influence on Binding Profiles

Modifications to the ethylamine (B1201723) side chain, particularly at the terminal amine, are critical for modulating receptor affinity and selectivity. The parent compound, this compound, has a primary amine. N-alkylation, such as the addition of two methyl groups to form 5-MeO-DMT or two allyl groups to form 5-methoxy-DALT, is a common modification. nih.govwisc.edu

Studies on a series of N-benzylated-5-methoxytryptamines revealed that the introduction of large, lipophilic groups on the terminal amine generally improved binding affinity at 5-HT2 receptors. acs.org However, this increase in affinity did not always correlate with an increase in functional activity, with many potent binders acting as partial agonists. acs.org Furthermore, research into various amino-terminal modifications of 5-MeO-DMT demonstrated that the molecular size of the amino group significantly influences affinity for the serotonin transporter (SERT). researchgate.net These findings suggest that alterations to the ethylamine side-chain of this compound would substantially modulate its binding profile and functional efficacy at various targets.

Stereochemical Effects on Molecular Target Engagement

While this compound itself is achiral, the introduction of a chiral center, for instance, by adding a methyl group to the α-position of the ethylamine side chain (forming an α-methyltryptamine analog), would likely result in stereoselective effects. SAR studies of conformationally restricted phenethylamine analogs, which share pharmacophoric features with tryptamines, show that agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the amine group. nih.gov In such conformationally restrained compounds, bioactivity typically resides primarily in a single enantiomer. nih.gov Similarly, a study on tryptophan derivatives noted a stereoselective effect at NMDA receptors, with the L-tryptophan methyl ester being 12 times more potent than the D-isomer. meduniwien.ac.at This principle of stereoselectivity strongly implies that if a stereocenter were introduced into the structure of this compound, the resulting enantiomers would exhibit different binding affinities and functional potencies at their molecular targets.

Comparative SAR with Other Substituted Tryptamine Derivatives and Indole Core Structures

The SAR of this compound is best understood in comparison to related molecules.

Comparison with 5-MeO-DMT : The most direct comparator is 5-MeO-DMT. The key difference is the presence of the 2-methyl group in the target compound. While 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors, the addition of the 2-methyl group, as seen in related DALT analogs, appears to attenuate or abolish 5-HT2A-mediated behavioral effects. nih.govwisc.edu This suggests that this compound and its N,N-dialkylated derivatives would have a pharmacological profile skewed away from 5-HT2A agonism compared to their 2-des-methyl counterparts.

Comparison with other Indole Ring Substitutions : Compared to tryptamine, 5-methyltryptamine was identified as the most potent monomethyl derivative for inhibiting [3H]MK-801 binding at the NMDA receptor. meduniwien.ac.at The substitution pattern on the indole ring dictates receptor activity, with 5-substituents (like the methoxy group) being highly favorable for serotonin receptor interactions. researchgate.net

Comparison with Indole Bioisosteres : The indole core is essential for high-potency interactions. When the indole nucleus of 5-MeO-DMT was replaced with its bioisostere, 1H-indazole, the resulting analog showed significantly lower potency at all 5-HT2 receptor subtypes. nih.govacs.org This demonstrates the critical role of the indole structure for optimal binding and activation, suggesting that the intact indole ring of this compound is crucial for its activity.

Data Tables

Table 1: Functional Activity of DALT Analogs at the 5-HT2A Receptor Activity measured by the Head-Twitch Response (HTR) in mice.

CompoundIndole SubstituentsHTR InducedSource
5-methoxy-DALT5-MeOYes wisc.edu
5-methoxy-2-methyl-DALT5-MeO, 2-MeNo wisc.edu

Table 2: Comparative Binding Affinities (Ki, nM) of 5-MeO-DMT and its Indazole Analog

CompoundCore Structure5-HT2A5-HT2B5-HT2CSource
5-MeO-DMTIndole43.11.8129 acs.org
Indazole Analog (6a)1H-Indazole>10,0001,4403,110 acs.org

Future Research Directions and Emerging Methodologies for 2 5 Methoxy 2 Methyl 1h Indol 3 Yl Ethanamine Research

Exploration of Novel and Sustainable Synthetic Pathways

The chemical synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine and its derivatives has traditionally relied on multi-step processes. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Key Areas of Development:

Green Chemistry Approaches: Emphasis is being placed on minimizing hazardous waste and energy consumption. This includes the use of safer solvents, renewable starting materials, and catalytic reactions to improve atom economy. For instance, replacing traditional reagents with solid-supported catalysts can simplify purification processes and reduce environmental impact.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry could streamline the production of the indole (B1671886) core and subsequent modifications, leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high stereo- and regioselectivity under mild reaction conditions, which is particularly advantageous for the synthesis of complex chiral molecules. Research into engineered enzymes could provide novel pathways for the synthesis of specific analogs of this compound.

A comparative overview of traditional versus emerging synthetic approaches is presented below.

FeatureTraditional Batch SynthesisEmerging Sustainable Methods
Efficiency Often involves multiple steps with purification at each stage.Can offer higher yields and reduced reaction times through continuous processes.
Safety May involve hazardous reagents and solvents, with risks of thermal runaways.Improved safety profiles due to smaller reaction volumes (flow chemistry) and milder conditions (biocatalysis).
Environmental Impact Can generate significant amounts of chemical waste.Focus on waste reduction, use of recyclable catalysts, and biodegradable solvents.
Scalability Scaling up can be challenging and may require significant process re-optimization.More straightforward scalability, particularly with flow chemistry systems.

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

A precise understanding of how this compound interacts with its biological targets at the molecular level is crucial. Advanced biophysical techniques are providing unprecedented insights into the thermodynamics, kinetics, and structural basis of these interactions. nih.govnih.gov

Emerging Methodologies:

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of binding events between a ligand and its target protein. nih.gov It provides quantitative data on association and dissociation rate constants, allowing for a detailed kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of a ligand are in close contact with the target protein, providing valuable structural information about the binding mode. nih.gov

Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes, such as G-protein coupled receptors (GPCRs) which are common targets for indoleamines, cryo-EM is becoming an invaluable tool for determining high-resolution structures of the ligand-receptor complex, revealing the precise binding pocket and conformational changes upon ligand binding.

These techniques offer complementary information for a comprehensive characterization of ligand-target interactions.

TechniqueInformation ProvidedKey Advantages
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD)Real-time, label-free, high sensitivity
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Direct measurement of thermodynamic parameters, no immobilization required
NMR Spectroscopy Binding epitope mapping, structural details of interactionProvides atomic-level structural information in solution
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of ligand-receptor complexesApplicable to large, complex proteins and membrane proteins

Integration of Cheminformatics and Machine Learning Approaches in Analog Discovery

The discovery and optimization of new analogs of this compound can be significantly accelerated through the use of computational tools. nih.gov Cheminformatics and machine learning are transforming the process from serendipitous discovery to rational design. nih.govmdpi.com

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophore and are likely to be active.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological data to learn complex patterns that are not apparent to human researchers. nih.govnih.gov These models can be used for a variety of tasks, including predicting biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even de novo drug design, where the algorithm generates entirely new molecular structures with desired properties. mdpi.com

The general workflow for using these computational approaches in analog discovery involves several key steps. nih.gov

StepDescription
1. Data Collection and Curation Assembling a high-quality dataset of known compounds and their biological activities.
2. Feature Extraction Converting chemical structures into numerical descriptors that capture their physicochemical and structural properties. nih.gov
3. Model Building Using statistical or machine learning algorithms to build a predictive model based on the training data.
4. Model Validation Rigorously testing the model's predictive power on an independent set of compounds.
5. Virtual Screening/De Novo Design Using the validated model to screen virtual libraries or generate novel compound structures.
6. Synthesis and Biological Testing Synthesizing the most promising candidates and experimentally validating their predicted activity.

Development of High-Throughput Screening Assays for Molecular Target Identification and Validation

Identifying the specific molecular targets of this compound and its analogs is fundamental to understanding their mechanism of action. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.govnih.gov

HTS Assay Formats:

Biochemical Assays: These assays use purified proteins, such as receptors or enzymes, to directly measure the effect of a compound on the target's activity. researchgate.net Examples include enzyme activity assays and radioligand binding assays.

Cell-Based Assays: These assays use living cells to measure a compound's effect on a specific cellular process or signaling pathway. researchgate.net They provide more physiologically relevant information than biochemical assays. Examples include reporter gene assays, calcium mobilization assays, and cell viability assays. enamine.net

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a specific phenotypic change in a cell or organism, without prior knowledge of the molecular target. researchgate.net Subsequent "target deconvolution" studies are then required to identify the protein responsible for the observed effect.

The choice of assay depends on the specific research question and the nature of the potential targets. nih.gov

Assay TypePrincipleExample Application
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a specific signaling pathway.Identifying compounds that activate or inhibit a particular GPCR pathway.
Calcium Mobilization Assay Measures changes in intracellular calcium levels, a common second messenger in many signaling pathways. enamine.netScreening for agonists or antagonists of GPCRs that couple to Gq proteins.
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding. nih.govIdentifying direct binding partners of the compound from a protein library.
Affinity Selection Mass Spectrometry (AS-MS) Uses mass spectrometry to identify compounds that bind to a target protein from a complex mixture. nih.govScreening compound libraries to find novel binders for a specific protein target. nih.gov

The continued development and application of these advanced methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in future research.

Q & A

Basic: What are the recommended methods for synthesizing 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine with high purity?

Answer:
Synthesis typically involves indole ring functionalization followed by substitution at the 3-position. A common approach is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions. For purity optimization:

  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol or methanol.
  • Analytical validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS to detect trace impurities .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Combined spectroscopic and crystallographic methods are critical:

  • NMR spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C2).
  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (a derivative) was resolved to 0.80 Å resolution, confirming indole ring geometry .

Advanced: How do discrepancies arise between computational and experimental pKa values for this compound, and how can they be resolved?

Answer:
pKa prediction tools (e.g., ACD/Labs) may fail to account for solvation effects or intramolecular hydrogen bonding. For accuracy:

  • Experimental determination: Use potentiometric titration in aqueous/organic solvent mixtures (e.g., 20% DMSO).
  • Computational refinement: Apply density functional theory (DFT) with implicit solvation models (e.g., COSMO-RS) to improve predictions .

Advanced: What experimental design considerations are critical for studying NMDA receptor modulation by this compound?

Answer:

  • Receptor selectivity: Use competitive binding assays (e.g., radioligand displacement with [³H]MK-801) to assess NMDA affinity vs. off-target serotonin receptors.
  • Functional assays: Electrophysiology (patch-clamp) in HEK293 cells expressing GluN1/GluN2 subunits to evaluate voltage-dependent inhibition .
  • Control for stereochemistry: Chiral HPLC to isolate enantiomers, as activity may differ (e.g., 5-MeO-TMT analogs show stereospecific effects) .

Advanced: How can conflicting bioactivity data from different research groups be systematically addressed?

Answer:
Contradictions often stem from differences in:

  • Compound purity: Validate via independent LC-MS and elemental analysis.
  • Assay conditions: Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (primary neurons vs. transfected HEK293).
  • Data normalization: Use positive controls (e.g., ketamine for NMDA inhibition) and report IC50 values with 95% confidence intervals .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Short-term storage: Stable at -20°C in amber vials under inert gas (argon).
  • Long-term stability: Degradation occurs via oxidation at the indole C3 ethylamine chain. Add antioxidants (e.g., 0.1% BHT) or store as a hydrochloride salt to improve shelf life .

Advanced: What strategies optimize molecular docking studies for predicting binding modes at serotonin receptors?

Answer:

  • Ligand preparation: Generate tautomers and protonation states (e.g., indole NH vs. ethylamine NH2) using tools like LigPrep (Schrödinger).
  • Receptor flexibility: Employ induced-fit docking (IFD) to model side-chain movements in the 5-HT2A binding pocket.
  • Validation: Compare docking poses with cryo-EM structures of related tryptamine-receptor complexes (e.g., PDB ID 6WGT) .

Basic: How are physicochemical properties (logP, solubility) experimentally determined for this compound?

Answer:

  • logP (octanol-water): Shake-flask method with HPLC quantification.
  • Aqueous solubility: Equilibrium solubility assay in PBS (pH 7.4) at 25°C, monitored via UV spectroscopy.
  • Prediction tools: Use SwissADME or MarvinSuite, but cross-validate with experimental data .

Advanced: What are the challenges in crystallizing this compound for structural studies?

Answer:

  • Low melting point: Requires slow evaporation techniques (e.g., ether diffusion into dichloromethane).
  • Polymorphism: Screen multiple solvents (e.g., acetone, acetonitrile) to isolate stable polymorphs.
  • Data collection: Use synchrotron radiation for small crystals (<0.1 mm), as demonstrated for ethyl 2-(5-methoxy-2-methylindol-3-yl)acetate .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

Answer:

  • In vitro assays: Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
  • Isotopic labeling: Synthesize deuterated analogs to trace metabolic sites (e.g., methoxy demethylation).
  • Enzyme inhibition: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.